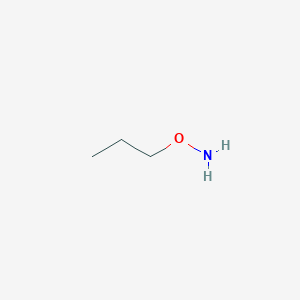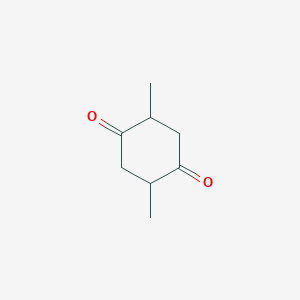
1,4-Cyclohexanedione, 2,5-dimethyl-
Overview
Description
“1,4-Cyclohexanedione, 2,5-dimethyl-” is used in the production of pigments such as pigment red 122 and pigment violet 19 . It can react with 2,4-diamino-phenol to get 2,5-bis-(3-amino-4-hydroxy-phenylamino)-cyclohexa-1,4-diene-1,4-dicarboxylic acid dimethyl ester .
Synthesis Analysis
The synthesis of “1,4-Cyclohexanedione, 2,5-dimethyl-” involves the use of a 10 wt% Pd/C catalyst . The process is highly selective and scalable, making it suitable for industrial applications .Molecular Structure Analysis
The molecular formula of “1,4-Cyclohexanedione, 2,5-dimethyl-” is C10H12O6 . The InChI Key is MHKKFFHWMKEBDW-UHFFFAOYNA-N .Chemical Reactions Analysis
“1,4-Cyclohexanedione, 2,5-dimethyl-” can undergo dehydrogenation to form hydroquinone . This reaction is influenced by temperature and liquid feed flow .Physical And Chemical Properties Analysis
“1,4-Cyclohexanedione, 2,5-dimethyl-” appears as a white to pale cream to pale yellow or yellow-green crystalline powder . It has a molecular weight of 228.20 g/mol . Its melting point ranges from 154°C to 157°C .Scientific Research Applications
Trace Analysis
1,4-Cyclohexanedione, 2,5-dimethyl- (dimedone) is utilized in the trace analysis of aldehydes. Its high specificity and sensitivity make it a valuable tool in chromatographic analysis, particularly in environmental and industrial sample testing (Mopper, Stahovec, & Johnson, 1983).
Spectrophotometric Applications
Dimedone reacts with selenium(IV) in acid aqueous solutions to produce a benzoxaselenol, used for spectrophotometric determination. This method has applications in analyzing substances like fire-refined copper, showcasing the compound's analytical versatility (Bodini, Pardo, & Arancibia, 1990).
Synthesis and Structural Characterization
Dimedone is instrumental in synthesizing various derivatives, including 1,4-dihydropyridines and arylmethylene bis derivatives. These syntheses have wide applications, including in the development of new compounds and materials (Mansoor et al., 2012), (Li, Li, Song, & Chen, 2012).
Crystallography
At 133 K, the crystal structure of dimedone was determined, revealing an envelope conformation of the cyclohexene ring. Such studies are fundamental in understanding the physical properties of chemical compounds, which is crucial in materials science (Bolte & Scholtyssik, 1997).
Solubility Measurement
Research on dimedone includes measuring its solubility in various solvents at different temperatures, essential for industrial crystallization processes. This kind of data is vital for chemical engineering and formulation sciences (Chen et al., 2011).
Safety And Hazards
properties
IUPAC Name |
2,5-dimethylcyclohexane-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-5-3-8(10)6(2)4-7(5)9/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGWEMHSVCHMEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(CC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454903 | |
| Record name | 1,4-Cyclohexanedione, 2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Cyclohexanedione, 2,5-dimethyl- | |
CAS RN |
583-81-3 | |
| Record name | 1,4-Cyclohexanedione, 2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



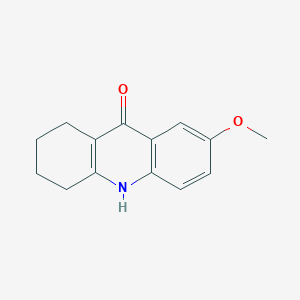
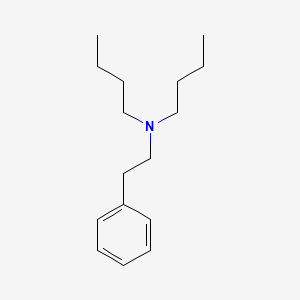
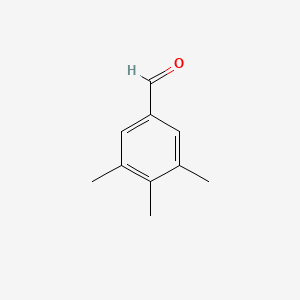
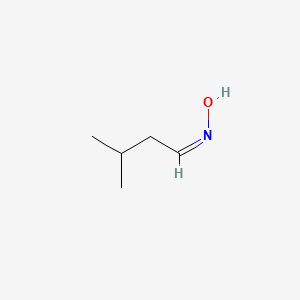
![3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde](/img/structure/B3054041.png)
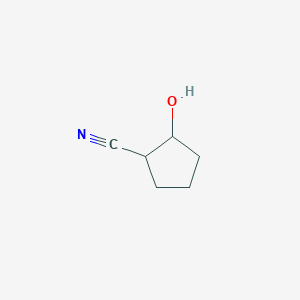

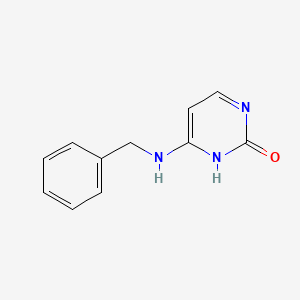
![1-(2-Chloro-5-nitrophenyl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazole](/img/structure/B3054049.png)



